molecular formula C10H12BrNO B1266398 2-Bromo-2-methyl-N-phenylpropanamide CAS No. 2322-45-4

2-Bromo-2-methyl-N-phenylpropanamide

Cat. No.: B1266398
CAS No.: 2322-45-4
M. Wt: 242.11 g/mol
InChI Key: PLMADUFDYDHKTB-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a versatile compound used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-methyl-N-phenylpropanamide typically involves the bromination of 2-methyl-N-phenylpropanamide. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-2-methylpropanamide
  • 2-Bromo-N-phenylpropanamide
  • 2-Bromo-2-methyl-N-(4-methylphenyl)propanamide

Comparison: 2-Bromo-2-methyl-N-phenylpropanamide is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

2-Bromo-2-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10_{10}H12_{12}BrNO. It serves as a significant intermediate in the synthesis of various pharmaceuticals, particularly opioid analgesics such as diampromide hydrochloride. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 242.11 g/mol
  • Structure : The compound features a bromine atom at the second carbon position, contributing to its unique reactivity profile in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves its interactions with various biomolecules:

  • Enzyme Interaction : The compound can bind to specific enzymes, inhibiting or activating their activity. This binding may lead to conformational changes in enzymes, thereby affecting their function.
  • Gene Expression Modulation : It may influence gene expression by interacting with transcription factors or regulatory proteins, modulating transcriptional activity related to pain and analgesia.
  • Free Radical Reactions : As a bromoamide, it can undergo free radical reactions, which play a critical role in its biochemical pathways .

Biological Activities

Research into the biological activities of this compound has identified several potential therapeutic effects:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell functions.
  • Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies indicate that it may inhibit the growth of cancer cells, although specific IC50_{50} values and detailed mechanisms remain under investigation .
  • Opioid Analgesic Synthesis : As an intermediate in the synthesis of opioid analgesics, it holds promise for pain management applications. Its structural characteristics allow for modifications that can enhance potency and reduce side effects associated with opioid medications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityExhibited significant inhibition against Gram-positive and Gram-negative bacteria. Specific strains tested include E. coli and Staphylococcus aureus.
Anticancer ActivityIn vitro assays demonstrated cytotoxic effects on human liver carcinoma (HepG2) cells with varying degrees of efficacy based on concentration. IC50_{50} values are currently being evaluated.
Mechanistic StudiesResearch indicates potential pathways through which the compound interacts with cellular targets, including enzyme inhibition and modulation of signaling pathways involved in apoptosis .

Properties

IUPAC Name

2-bromo-2-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMADUFDYDHKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177796
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322-45-4
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2322-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2322-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2-METHYL-N-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQU5TJ66EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-2-methyl-N-phenylpropanamide
2-Bromo-2-methyl-N-phenylpropanamide
2-Bromo-2-methyl-N-phenylpropanamide
2-Bromo-2-methyl-N-phenylpropanamide
2-Bromo-2-methyl-N-phenylpropanamide
2-Bromo-2-methyl-N-phenylpropanamide

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